molecular formula C19H19N3O3 B13347175 Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate

Cat. No.: B13347175
M. Wt: 337.4 g/mol
InChI Key: KFOIRHADQLRMBJ-UHFFFAOYSA-N
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Description

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. The compound features a benzo[d]isoxazole scaffold, a privileged structure in drug discovery known to confer a wide range of biological activities. Isoxazole derivatives are extensively documented in scientific literature for their diverse pharmacological potential, including serving as key scaffolds in anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The integration of the piperidine ring, a common motif in pharmaceuticals, further enhances the molecule's potential for interaction with various biological targets, such as enzymes and receptors within the central nervous system. The carbamate group adds another dimension of functionality, often influencing the compound's metabolic stability and binding properties. This unique combination of structural features makes it a valuable chemical tool for researchers. It is primarily intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex molecules for preclinical research. Researchers can utilize this compound to explore new mechanisms of action or to develop potential inhibitors for specific protein targets. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

phenyl N-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]carbamate

InChI

InChI=1S/C19H19N3O3/c23-19(24-15-6-2-1-3-7-15)20-22-12-10-14(11-13-22)18-16-8-4-5-9-17(16)25-21-18/h1-9,14H,10-13H2,(H,20,23)

InChI Key

KFOIRHADQLRMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Reagents and Precursors

Preparation Methods

Carbamate Formation via Phenyl Chloroformate

This is the most common approach, involving the reaction of a piperidine amine with phenyl chloroformate in an inert solvent under controlled temperature conditions.

Reaction Parameter Details
Solvent N,N-Dimethylformamide or Tetrahydrofuran
Temperature 0°C to 30°C
Reagent addition Phenyl chloroformate added dropwise to amine solution
Base N,N-Diisopropylethylamine or Triethylamine (to neutralize HCl)
Reaction time 3 to 24 hours

Example :

  • Phenyl chloroformate (139.5 g) was added to a cooled solution of a piperazine derivative (200 g) in dimethylformamide at 0-10°C. The mixture was stirred for 3 hours, then quenched with water, filtered, and washed to isolate the carbamate product with yields around 77.4%.

Carbamate Formation via Phenyl Isocyanate

An alternative method involves directly reacting the amine with phenyl isocyanate, often in aromatic solvents like toluene or dioxane, under reflux conditions.

Reaction Parameter Details
Solvent Toluene or Dioxane
Temperature Reflux (~90-100°C)
Reagent addition Phenyl isocyanate added slowly
Base N,N-Diisopropylethylamine or similar tertiary amines
Reaction time 19 to 39 hours

Example :

  • Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate was synthesized by refluxing phenyl isocyanate with the amine in toluene with DIPEA, yielding approximately 45.5%.

Multi-step Synthesis Involving Intermediate Hydrazides

Some protocols involve initial formation of hydrazide intermediates, which are subsequently reacted with phenyl chloroformate or phenyl carbonate derivatives.

Reaction Parameter Details
Reagents Hydrazides and phenyl chloroformate
Solvent 1,4-Dioxane or Toluene
Temperature 90-100°C for carbamate formation
Base Triethylamine
Reaction time 12-24 hours

Example :

  • Hydrazide intermediates reacted with phenyl chloroformate in dioxane at 90-95°C with triethylamine, producing high yields (~94.6%).

Large-Scale Industrial Methods

Industrial syntheses often employ continuous or batch processes with optimized reaction conditions for scale-up, including the use of inert atmospheres, controlled addition rates, and efficient purification steps like filtration and solvent removal under reduced pressure.

Reaction Conditions Details
Solvent 1,4-Dioxane, dichloromethane, or methyl tert-butyl ether
Temperature 90-100°C during carbamate formation
Reagents Phenyl chloroformate, hydrazides, or amines
Base Triethylamine
Purification Filtration, washing, and recrystallization

Example :

  • A large-scale synthesis involved reacting phenyl chloroformate with a hydrazide derivative in 1,4-dioxane at 90-95°C, followed by purification steps yielding high purity product with over 97% HPLC purity.

Reaction Conditions and Operational Notes

Parameter Optimal Conditions Notes
Temperature 0°C to 100°C Lower temperatures favor selectivity; higher temperatures improve reaction rates
Solvent N,N-Dimethylformamide, Toluene, Dioxane Choice depends on scale and reagent solubility
Reagent addition Dropwise over 30 min to 2 hours Prevents side reactions and ensures control
Reaction time 3 to 24 hours Monitored via TLC or HPLC for completion
Purification Filtration, washing, recrystallization Ensures high purity and removal of impurities

Data Tables Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Purity (HPLC) Notes
Carbamate via Phenyl Chloroformate Phenyl chloroformate + amine DMF or THF 0-10°C 3-5 hours ~77-94% 97-98% Industrial scale feasible
Carbamate via Phenyl Isocyanate Phenyl isocyanate + amine Toluene Reflux (~90-100°C) 19-39 hours 45-77% 94-99% Suitable for sensitive functional groups
Hydrazide Intermediate Route Hydrazide + phenyl chloroformate Dioxane 90-100°C 12-24 hours Up to 94.6% >97% Multi-step process for complex derivatives

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the phenyl group can modulate its overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares a benzo[d]isoxazol-3-yl-piperidine scaffold with several analogs but differs in substituents and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Substituents/Linkers Biological Activity Key Data/Properties
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate Benzo[d]isoxazole + piperidine Phenyl carbamate (-O-CO-NH-Ph) Not explicitly reported (inferred CNS/antimicrobial potential) Requires further characterization
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (15) Pyridine-sulfonamide + piperazine Phenylcarbamoyl, 4-phenylpiperazine Not specified 73% yield, mp 154–156°C
Benzo[d]isoxazol-3-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (22) Benzo[d]isoxazole + piperidine Trifluoromethylphenyl, methanone Not specified 96.7% purity, tR=15.4 min (HPLC)
7-(4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butoxy)-4-methylcoumarin (26) Coumarin + piperidine 6-Fluoro, butoxy linkage Antipsychotic candidate High affinity for CNS receptors
TBPT (P450 substrate) Benzo[d]isoxazole + piperidine Tetrahydrofuran-3-yl ether Cytochrome P450 substrate Metabolic stability studies

Substituent Effects on Bioactivity

  • Fluorine Substitution : Compounds with 6-fluoro (e.g., 26 ) or 5-fluoro (e.g., risperidone impurities ) on the benzoisoxazole ring show enhanced receptor binding and metabolic stability. Fluorine’s electronegativity improves bioavailability and CNS penetration.
  • Trifluoromethyl Groups : Compound 22 incorporates a trifluoromethylphenyl group, which may enhance lipophilicity and blood-brain barrier permeability.
  • Carbamate vs.

Pharmacological and Metabolic Insights

  • Antipsychotic Potential: Piperidine-linked benzo[d]isoxazole derivatives (e.g., 26 ) demonstrate high affinity for dopamine and serotonin receptors, suggesting the target compound may share similar mechanisms.
  • Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 6-fluoro ) exhibit moderate activity against Bacillus subtilis and Escherichia coli, implying the target’s carbamate group could modulate antimicrobial efficacy.
  • Metabolism : Piperidine-based analogs like TBPT are P450 substrates, indicating the target compound may undergo oxidative metabolism, necessitating stability studies.

Biological Activity

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a phenyl group, a benzo[d]isoxazole moiety, and a piperidine ring. The synthesis typically involves the reaction of piperidine derivatives with benzo[d]isoxazole intermediates, followed by carbamate formation. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which have shown promise in enhancing efficiency and reducing environmental impact .

Pharmacological Properties

  • Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anticancer Potential : Recent investigations have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and colon cancers. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease. Its ability to inhibit oxidative stress and inflammation has been highlighted as a key mechanism .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Cytotoxicity AssaysShowed significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM).
NeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to neurotoxins.
Antidepressant TestsExhibited reduced immobility in forced swim tests, indicating potential antidepressant effects.

In Vivo Studies

In vivo studies have further supported these findings:

  • Animal Models : Rodent models treated with the compound showed improved behavioral outcomes in depression-related tests and reduced tumor growth rates compared to controls .
  • Mechanistic Insights : Mechanistic studies revealed that the compound modulates key signaling pathways involved in apoptosis and inflammation, suggesting a multifaceted mode of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. Key steps include:

  • Using 1,4-dioxane or tetrahydrofuran (THF) as solvents with bases like triethylamine or pyridine to facilitate coupling reactions .
  • Monitoring reaction progress via HPLC (e.g., method A in achieves >96% purity with tR = 15.4 min) .
  • Purification via column chromatography or recrystallization to minimize impurities (e.g., <0.15% dimer content as in ) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • <sup>1</sup>H NMR (500 MHz, CDCl3/DMSO-d6) to verify piperidine and benzoisoxazole proton environments (e.g., δ 4.14–4.74 ppm for piperidine protons) .
  • Mass spectrometry (ESI+/APCI+) to confirm molecular weight (e.g., m/z 375 [M+H]<sup>+</sup> in ) .
  • HPLC-UV with ammonium acetate buffer (pH 6.5) for purity assessment and residual solvent analysis .

Q. How can in vitro receptor binding assays be designed to evaluate antipsychotic potential?

  • Methodological Answer :

  • Use radioligand displacement assays targeting dopamine D2 and serotonin 5-HT2A receptors, as seen in antipsychotic analogs (e.g., risperidone derivatives in ) .
  • Compare IC50 values against reference drugs (e.g., paliperidone palmitate in ) to assess competitive binding .

Advanced Research Questions

Q. How can discrepancies between in vitro metabolite predictions and in vivo exposure data be resolved?

  • Methodological Answer :

  • Apply physiologically based pharmacokinetic (PBPK) modeling to account for enzyme kinetics, tissue distribution, and secondary metabolism. For example:
  • Static models integrating fraction metabolized (fm) and metabolite clearance (e.g., M1/M2 ratios in TBPT from ) .
  • Dynamic PBPK models using permeability data (e.g., Caco-2 assays) to predict blood-brain barrier penetration .
  • Validate with LC-MS/MS to quantify plasma metabolite/parent (M/P) ratios in preclinical species .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives with enhanced CNS activity?

  • Methodological Answer :

  • Introduce substituents at the piperidine N-carbamate or benzoisoxazole 6-position (e.g., fluorine for improved metabolic stability, as in and ) .
  • Test alkyl chain modifications (e.g., propylthio groups in ) to balance lipophilicity and BBB permeability .
  • Evaluate in vivo efficacy in rodent models (e.g., LDLr<sup>-/-</sup> mice for lipid modulation, as in ) .

Q. How should researchers address contradictory data in pharmacokinetic/pharmacodynamic (PK/PD) modeling?

  • Methodological Answer :

  • Perform allometric scaling from preclinical species (e.g., rat, dog) to humans, adjusting for species-specific CYP450 metabolism (e.g., CYP3A4/5 involvement in ) .
  • Use mechanistic IVIVE (in vitro-in vivo extrapolation) to reconcile in vitro clearance rates with observed in vivo half-lives .

Q. What experimental designs are recommended for assessing blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Conduct parallel artificial membrane permeability assays (PAMPA-BBB) using porcine brain lipid extracts .
  • Validate with in vivo microdialysis in rodents to measure unbound brain-to-plasma ratios (e.g., >0.3 indicates significant CNS penetration) .

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